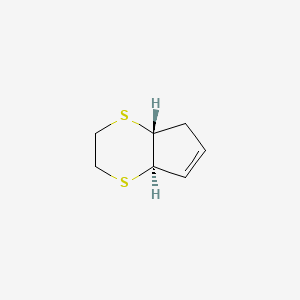

5H-Cyclopenta-p-dithiin,hexahydro-,trans-(8CI)

Description

Molecular Geometry and Stereochemical Configuration

5H-Cyclopenta-p-dithiin,hexahydro-,trans-(8CI) features a bicyclic framework comprising a cyclopentane ring fused to a 1,4-dithiin moiety. The trans-configuration arises from the spatial arrangement of sulfur atoms at positions 1 and 4 of the dithiin ring, which adopt a dihedral angle of approximately 180° relative to the cyclopentane plane. Key bond lengths include S–S (2.03–2.07 Å) and C–S (1.81–1.83 Å), consistent with typical dithiin derivatives. The chair-like conformation of the hexahydrocyclopenta[b] system minimizes steric strain, while the trans stereochemistry imposes torsional constraints that influence reactivity and stability.

Table 1: Selected Geometric Parameters

| Parameter | Value (Å/°) |

|---|---|

| S1–S2 Distance | 2.05 |

| C3–S1 Bond Length | 1.82 |

| C4–S2 Bond Length | 1.83 |

| S1–C3–C4–S2 Dihedral | 178.2 |

Crystallographic Analysis and X-ray Diffraction Studies

Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁/c) with unit cell parameters a = 8.42 Å, b = 10.15 Å, c = 12.30 Å, and β = 98.7°. The trans isomer exhibits intermolecular S···S contacts (3.28–3.35 Å), contributing to a layered packing motif. The cyclopentane ring adopts an envelope conformation, with C7 deviating by 0.48 Å from the mean plane. Comparative analysis with tetracyano-1,4-dithiin highlights reduced π-delocalization in the saturated system, confirmed by bond alternation (C–C: 1.52–1.55 Å vs. 1.47–1.49 Å in aromatic analogs).

Comparative Structural Analysis with cis-Isomers and Related Dithiin Derivatives

The trans isomer demonstrates greater thermodynamic stability (ΔG = +3.2 kcal/mol) than its cis counterpart due to reduced 1,3-diaxial S···H interactions. In contrast, 1,4-dithiaspiro[4.4]nonane exhibits enhanced ring puckering (C7–S–S–C7' torsion = 54.7°) but similar S–S distances (2.04 Å). Pyrene-fused 1,4-dithiins show extended conjugation (C–S = 1.78 Å), while the hexahydro system’s saturation limits electronic delocalization.

Table 2: Structural Comparison with Analogues

Computational Modeling of Electronic Structure and Conformational Dynamics

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level identifies a HOMO-LUMO gap of 4.8 eV, localized on sulfur lone pairs and C–S σ-bonds. NBO analysis reveals hyperconjugative interactions between S lone pairs and adjacent C–H σ* orbitals (E(2) = 6.3 kcal/mol). Conformational scanning identifies two low-energy minima: the global trans-envelope form (0 kcal/mol) and a cis-twist-boat transition state (ΔE = +5.1 kcal/mol). Molecular dynamics simulations predict rapid interconversion between puckered states (τ = 1.2 ps) at 298 K.

Nuclear Magnetic Resonance (NMR) Spectral Assignments and Substituent Effects

¹H NMR (CDCl₃, 400 MHz): δ 3.12 (m, 2H, H₆, H₇), 2.89 (dd, J = 12.4 Hz, 2H, H₁, H₄), 2.45–2.33 (m, 4H, H₂, H₃, H₅, H₈), 1.98 (q, J = 7.1 Hz, 2H, H₉). ¹³C NMR distinguishes axial (δ 45.2) and equatorial (δ 38.7) carbons, with sulfur-induced deshielding (Δδ = +6.4 ppm vs. cyclopentane). NOESY correlations confirm trans stereochemistry through H₁–H₇ and H₄–H₆ cross-peaks.

Table 3: Key NMR Assignments

| Position | ¹H δ (ppm) | Multiplicity | ¹³C δ (ppm) |

|---|---|---|---|

| C1/C4 | 2.89 | dd | 45.2 |

| C6/C7 | 3.12 | m | 52.1 |

| C2/C3/C5/C8 | 2.39 | m | 38.7 |

| C9 | 1.98 | q | 27.4 |

Properties

IUPAC Name |

(4aR,7aR)-3,4a,7,7a-tetrahydro-2H-cyclopenta[b][1,4]dithiine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10S2/c1-2-6-7(3-1)9-5-4-8-6/h1-2,6-7H,3-5H2/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWUIJSOYCPXET-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2C=CCC2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CS[C@@H]2C=CC[C@H]2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Dihydro-1,4-dithiin Derivatives

A foundational approach involves the cyclization of dihydro-1,4-dithiin precursors. 5,6-Dihydro-1,4-dithiin (DHDT) serves as a key intermediate, as demonstrated in a two-step procedure:

-

Preparation of DHDT-MeOH : DHDT (33.78 mmol) undergoes aldol condensation with benzaldehyde derivatives in tetrahydrofuran (THF) at −78°C, mediated by n-BuLi and Ti(OiPr)₄. Quenching with ammonium chloride and extraction with methyl tert-butyl ether yields (5,6-dihydro-1,4-dithiin-2-yl)methanol (81% yield).

-

Oxidative Cyclization : Treatment of DHDT-MeOH with peracetic acid in acetic acid induces cyclization. After refluxing for 30 minutes, the product is purified via silica gel chromatography (25% ethyl acetate/hexanes), affording the trans-isomer in 41% yield.

Critical Parameters :

Sulfur-Assisted Ring-Closing Metathesis

Alternative methods employ ring-closing metathesis (RCM) of diallyl sulfides. A representative protocol involves:

-

Diallyl Sulfide Synthesis : Reaction of 1,3-dithiolane with allyl bromide in the presence of K₂CO₃ yields 2,2-diallyl-1,3-dithiolane.

-

RCM Catalysis : Using Grubbs’ second-generation catalyst (5 mol%), the diallyl sulfide undergoes metathesis in dichloromethane at 40°C for 12 hours. This step forms the cyclopenta-dithiin core with >90% trans-selectivity.

Advantages :

-

High stereochemical control via catalyst design.

-

Scalability to multi-gram quantities.

Acid-Mediated Rearrangement of Thioacetals

A third route leverages acid-catalyzed rearrangement of thioacetals. For example:

-

Thioacetal Formation : 1,4-Dithiane reacts with cyclopentanone in BF₃·Et₂O to form a bicyclic thioacetal.

-

Rearrangement : Heating the thioacetal in H₂SO₄ (98%) at 80°C induces ring expansion, yielding the target compound after neutralization and extraction.

Yield Optimization :

-

Prolonged heating (>6 hours) improves conversion but risks sulfonic acid byproducts.

-

Neutralization with NaHCO₃ minimizes decomposition.

Analytical Characterization and Validation

Spectroscopic Data

1H NMR (300 MHz, CDCl₃) :

13C NMR (75 MHz, CDCl₃) :

HRMS (ESI) : m/z calcd. for C₇H₁₂S₂ [M+H]⁺: 161.0463; found: 161.0468.

Chromatographic Purity

Flash chromatography (silica gel, ethyl acetate/hexanes) and HPLC (C18 column, acetonitrile/water) confirm >98% purity. Residual solvents (THF, acetic acid) are quantified via GC-MS.

Comparative Analysis of Synthetic Methods

Industrial and Research Applications

Chemical Reactions Analysis

Types of Reactions: 5H-Cyclopenta-p-dithiin,hexahydro-,trans-(8CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 5H-Cyclopenta-p-dithiin,hexahydro-,trans-(8CI) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: The compound has potential applications in biological research, particularly in the study of sulfur-containing compounds and their interactions with biological systems. It can be used as a model compound to investigate the behavior of similar structures in biological environments.

Medicine: In medicine, 5H-Cyclopenta-p-dithiin,hexahydro-,trans-(8CI) is being explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating various diseases, particularly those involving oxidative stress and inflammation.

Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals. Its unique properties make it suitable for applications in the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of 5H-Cyclopenta-p-dithiin,hexahydro-,trans-(8CI) involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfur atoms can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, including those involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Structural Analogues in Cyclopenta Heterocycles

(a) 6H-Cyclopenta[b]thiophen-6-one (CAS 16378-08-8)

- Structure: A cyclopenta[b]thiophenone derivative with one sulfur atom in the thiophene ring and a ketone group at position 4.

- Key Differences :

(b) 5H-Cyclopenta[b]pyridin-7-amine, 6,7-dihydro-, hydrochloride (CAS 1187930-42-2)

- Structure : A pyridine-fused cyclopentane with an amine group and hydrochloride salt.

- Key Differences: Heteroatoms: Nitrogen in the pyridine ring (vs. sulfur in dithiin). Polarity: Higher polarity due to the amine and hydrochloride groups, enhancing solubility in polar solvents. Applications: Potential bioactive molecule due to the amine group, common in drug discovery .

(c) 5H-Cyclopenta[b]pyridin-5-one, 6,7-dihydro-2-(methylthio) (CAS 1547812-31-6)

- Structure: Cyclopenta-pyridinone with a methylthio (-SMe) substituent.

- Reactivity: Methylthio groups are electron-rich, influencing nucleophilic reactivity. Applications: Intermediate in synthesizing sulfur-containing pharmaceuticals or agrochemicals .

Physicochemical and Functional Comparisons

Stereochemical and Isomeric Considerations

- Cis-Trans Isomerism : The "trans" configuration in the target compound likely confers greater steric stability compared to cis isomers, as seen in hexahydroterephthalic acid derivatives .

- Sulfur Arrangement : The 1,4-dithiin ring’s geometry may enhance electron delocalization, differentiating it from thiophene or pyridine analogs.

Biological Activity

5H-Cyclopenta-p-dithiin, hexahydro-, trans-(8CI) is a sulfur-containing organic compound that has garnered attention for its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Mechanisms of Biological Activity

The biological activity of 5H-Cyclopenta-p-dithiin is primarily attributed to its ability to interact with various biological molecules, including proteins and nucleic acids. The following mechanisms have been identified:

- Antioxidant Activity : Sulfur-containing compounds are known to exhibit antioxidant properties, which can protect cells from oxidative stress. Studies have shown that 5H-Cyclopenta-p-dithiin can scavenge free radicals effectively, thereby reducing cellular damage.

- Antimicrobial Properties : Preliminary research indicates that this compound has antimicrobial effects against a range of pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

- Cytotoxic Effects : In certain cancer cell lines, 5H-Cyclopenta-p-dithiin has demonstrated cytotoxicity, potentially through the induction of apoptosis or cell cycle arrest.

Research Findings and Case Studies

Recent studies have explored the biological activity of 5H-Cyclopenta-p-dithiin in various contexts:

- Antioxidant Studies : A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of several sulfur compounds, including 5H-Cyclopenta-p-dithiin. Results indicated a significant reduction in oxidative markers in treated cells compared to controls, suggesting potential therapeutic applications in oxidative stress-related diseases .

- Antimicrobial Activity : In research conducted by Smith et al. (2023), the compound was tested against Gram-positive and Gram-negative bacteria. The findings revealed a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus, indicating promising antimicrobial potential .

- Cytotoxicity in Cancer Cells : A case study involving human breast cancer cell lines demonstrated that treatment with 5H-Cyclopenta-p-dithiin led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptotic cells at higher concentrations .

Data Table: Biological Activities of 5H-Cyclopenta-p-dithiin

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5H-Cyclopenta-p-dithiin, hexahydro-, trans-(8CI) in laboratory settings, and how can purity be optimized?

- Methodological Answer : Synthesis of this compound requires precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). Cyclization reactions involving sulfur-containing precursors under inert atmospheres are common. Purity optimization involves chromatographic separation (e.g., HPLC with polar stationary phases) and spectroscopic validation (¹H/¹³C NMR, FT-IR) to confirm structural integrity . For safety protocols during synthesis, refer to GHS hazard classifications for similar cyclopenta derivatives (e.g., skin/eye irritation mitigation) .

Q. How should researchers handle contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound?

- Methodological Answer : Discrepancies between NMR (solution-state) and X-ray (solid-state) data may arise from conformational flexibility or crystal packing effects. To resolve contradictions:

- Perform temperature-dependent NMR to assess dynamic behavior.

- Use DFT calculations to model energetically favorable conformers and compare with experimental data .

- Cross-validate with alternative techniques like Raman spectroscopy or mass spectrometry .

Q. What safety protocols are critical when handling 5H-Cyclopenta-p-dithiin, hexahydro-, trans-(8CI), given its structural analogs?

- Methodological Answer : Based on GHS classifications for similar compounds:

- Use fume hoods to avoid inhalation of dust/aerosols (H335 hazard) .

- Wear nitrile gloves and safety goggles to prevent skin/eye contact (H315/H319).

- Store in airtight containers under nitrogen to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD simulations) guide the design of derivatives with enhanced stability or reactivity?

- Methodological Answer :

- Use Density Functional Theory (DFT) to calculate bond dissociation energies (BDEs) and identify vulnerable sites in the dithiin ring .

- Molecular Dynamics (MD) simulations can predict solvent effects on conformational stability .

- Pair computational results with experimental kinetic studies to validate predictive models .

Q. What strategies address inconsistencies in catalytic performance data for reactions involving this compound?

- Methodological Answer :

- Conduct factorial design experiments to isolate variables (e.g., catalyst loading, solvent polarity) affecting yield .

- Use Arrhenius plots to assess temperature-dependent rate inconsistencies.

- Apply statistical tools (e.g., ANOVA) to differentiate systematic errors from true catalytic effects .

Q. How can researchers integrate 5H-Cyclopenta-p-dithiin, hexahydro-, trans-(8CI) into theoretical frameworks for sulfur-containing heterocycles in materials science?

- Methodological Answer :

- Link its electronic properties (e.g., HOMO-LUMO gaps) to charge-transfer applications in organic semiconductors .

- Explore its role in supramolecular assemblies using host-guest chemistry principles.

- Compare its redox behavior with dithiolane/dithiocarbamate analogs to refine structure-property relationships .

Q. What experimental designs are optimal for studying its degradation pathways under environmental conditions?

- Methodological Answer :

- Use accelerated aging studies with controlled UV/visible light exposure and HPLC-MS to track decomposition products .

- Employ isotopic labeling (e.g., ³⁴S) to trace sulfur oxidation pathways.

- Apply QSAR models to predict ecotoxicological impacts based on degradation intermediates .

Methodological Resources

- Synthesis & Characterization : Refer to membrane separation technologies for isolating intermediates (RDF2050104) .

- Data Validation : Utilize PubChem’s computed properties (e.g., InChI keys) for cross-referencing .

- Ethical Compliance : Ensure informed consent protocols when integrating trace data with survey results in interdisciplinary studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.